

An In-depth Guide to the Biophysical Characterization of Methyl-β-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl-b-cyclodextrin	
Cat. No.:	B8023832	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl- β -cyclodextrin (M β CD) is a chemically modified cyclic oligosaccharide derived from β -cyclodextrin, which is composed of seven α -1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the parent molecule significantly enhances its aqueous solubility and affinity for hydrophobic guest molecules compared to the native β -cyclodextrin. Structurally, M β CD retains the truncated cone or torus shape, featuring a hydrophilic exterior and a lipophilic inner cavity. This unique structure allows it to form water-soluble inclusion complexes with a wide variety of poorly soluble compounds.

In the fields of drug delivery and cell biology, M β CD is extensively utilized as a solubilizing excipient and a potent tool for manipulating cellular cholesterol levels.[1][2][3] Its ability to selectively extract cholesterol from cellular membranes makes it an invaluable reagent for studying the structure and function of cholesterol-rich microdomains known as lipid rafts.[1][3] The disruption of these rafts has profound effects on various cellular processes, including signal transduction, endocytosis, and membrane trafficking. This guide provides a comprehensive overview of the key biophysical properties of M β CD, detailed protocols for its characterization, and its mechanism of action on cellular signaling pathways.

Core Biophysical Properties



The biophysical characteristics of M β CD can vary between manufacturers and even between batches due to differences in the degree and pattern of methylation.[4][5] It is crucial to characterize each batch for rigorous and reproducible research.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for MβCD.



Parameter	Typical Value <i>l</i> Range	Method of Determination	Notes
Physical Properties			
Average Molecular Weight	~1300 - 1340 g/mol	Mass Spectrometry	Varies based on the average degree of substitution (DS) of methyl groups. The exact MW of β-cyclodextrin is 1134.6 g/mol .[4]
Degree of Substitution (DS)	Typically 1.7 - 1.9 methyl groups per glucose unit (Total DS: ~12-14)	NMR Spectroscopy	Commercial MβCD is a heterogeneous mixture of isomers.
Aqueous Solubility (25 °C)	> 500 g/L	Gravimetric Analysis	Significantly higher than the parent β-cyclodextrin (~18.5 g/L).
Hydrodynamic Radius (Rн)	~1 nm	Dynamic Light Scattering (DLS)	Represents the effective radius of the molecule in solution. Can be influenced by solvent shell.[6]
Thermal Properties			
Thermal Decomposition	Onset ~250-300 °C	TGA / DSC	Decomposes in a major step, leaving a stable char residue in an inert atmosphere. [7][8] The exact temperature depends on the specific DS and heating rate.

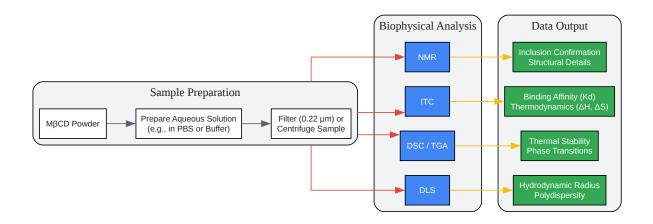


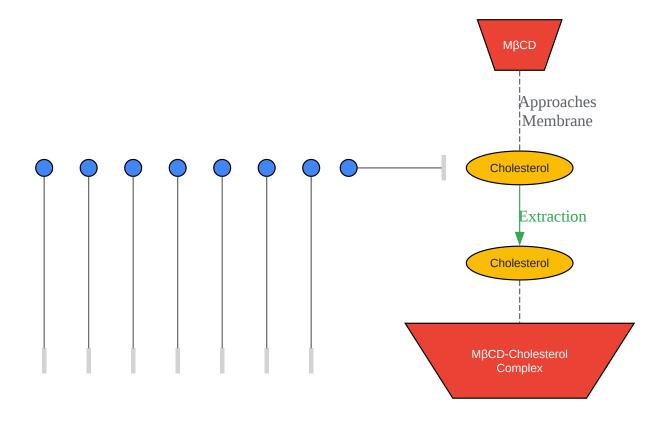
Binding & Thermodynamics			
Binding Free Energy (ΔG)	-75.55 kJ/mol (for Cholesterol)	Molecular Dynamics (Calc.)	Indicates a spontaneous and energetically favorable binding of cholesterol into the MβCD cavity.
Enthalpy of Reaction (ΔΗ)	46 kJ/mol (for 1- palmitoyl-2-oleoyl-sn- glycero-3- phosphocholine, POPC)	Isothermal Titration Calorimetry (ITC)	Represents the heat change upon binding of a single phospholipid molecule.[10][11]
Stability Constant (Ks)	218.76 M ⁻¹ (for β- Caryophyllene)	Phase Solubility Studies	Represents the equilibrium between the free and complexed states. Value is highly dependent on the specific guest molecule.[12]

Experimental Protocols for Characterization Workflow for MBCD Characterization

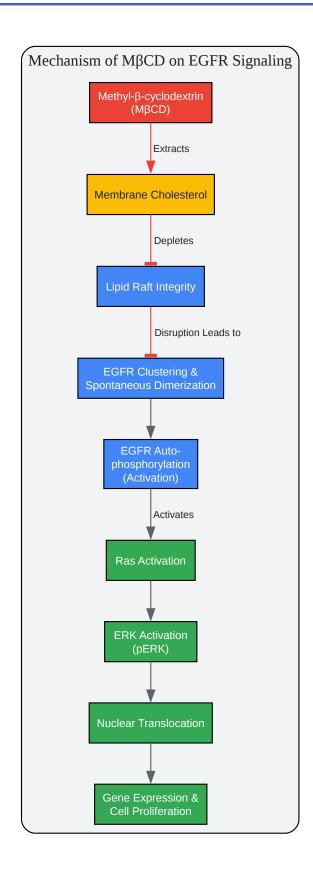
The following diagram illustrates a general workflow for the comprehensive biophysical characterization of M β CD.











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